BenchChemオンラインストアへようこそ!

2-bromophenyl 2-oxo-2H-chromene-3-carboxylate

X‑ray crystallography conformational analysis solid‑state packing

2-Bromophenyl 2-oxo-2H-chromene-3-carboxylate (C₁₆H₉BrO₄; MW 345.14 g/mol) is a synthetic, 3-substituted coumarin ester composed of a planar 2-oxo-2H-chromene (coumarin) core linked via an ester bridge to a 2‑bromophenyl ring. Structurally, this compound belongs to the broad family of 2-oxo-2H-chromene-3‑carboxylate derivatives, a class for which several crystal structures of close 4‑halophenyl isomers have been reported, confirming conformational features such as a syn arrangement of the carbonyl atoms and significant π–π stacking interactions.

Molecular Formula C16H9BrO4
Molecular Weight 345.14 g/mol
Cat. No. B4915585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromophenyl 2-oxo-2H-chromene-3-carboxylate
Molecular FormulaC16H9BrO4
Molecular Weight345.14 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC=CC=C3Br
InChIInChI=1S/C16H9BrO4/c17-12-6-2-4-8-14(12)21-16(19)11-9-10-5-1-3-7-13(10)20-15(11)18/h1-9H
InChIKeyCXKMLRRNZKPDAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromophenyl 2-Oxo-2H-Chromene-3-Carboxylate – Basic Identity and Procurement-Relevant Profile


2-Bromophenyl 2-oxo-2H-chromene-3-carboxylate (C₁₆H₉BrO₄; MW 345.14 g/mol) is a synthetic, 3-substituted coumarin ester composed of a planar 2-oxo-2H-chromene (coumarin) core linked via an ester bridge to a 2‑bromophenyl ring . Structurally, this compound belongs to the broad family of 2-oxo-2H-chromene-3‑carboxylate derivatives, a class for which several crystal structures of close 4‑halophenyl isomers have been reported, confirming conformational features such as a syn arrangement of the carbonyl atoms and significant π–π stacking interactions . For procurement, the product is available as an analytical reference standard (≥95% purity) exclusively for non‑human, non‑therapeutic research purposes; no clinical‑grade formulation is commercially supplied .

Why Generic Substitution Fails for 2-Bromophenyl 2-Oxo-2H-Chromene-3-Carboxylate: The Ortho‑Bromo Ester Advantage


Simple substitution of 2-bromophenyl 2-oxo-2H-chromene-3-carboxylate with isomeric (e.g., 4‑bromophenyl) or unsubstituted phenyl esters of the same coumarin-3‑carboxylate class is unsound. The ortho‑bromine creates unique stereoelectronic effects: it withdraws electrons inductively and, by virtue of its ortho position, reduces the rotational freedom of the ester‑linked bromophenyl ring, locking it into a conformation that can be markedly different from that adopted by the para‑bromo isomer . In contrast, the 4‑bromophenyl analog crystallizes with a dihedral angle of 25.85(10)° between the coumarin and bromobenzene planes and exhibits C–H···O and π–π interactions that dictate its solid‑state packing . Importantly, these conformational and electronic differences are known to modulate the interaction of coumarin-3‑carboxylates with therapeutic targets such as phospholipase A₂ (sPLA₂) and endothelin receptors ; thus, simply switching to a 4‑bromophenyl, 4‑chlorophenyl, or unsubstituted phenyl ester without re‑validating the biological profile is scientifically unjustified.

Quantitative Differentiation Evidence: 2-Bromophenyl vs. 4-Halophenyl and Unsubstituted 2-Oxo-2H-Chromene-3-Carboxylate Esters


Crystal Structure Comparison: 2‑Bromophenyl vs. 4‑Bromophenyl Ester – Conformational Locking

The ortho‑bromine substituent in 2‑bromophenyl 2-oxo-2H-chromene-3-carboxylate restricts the rotational freedom of the ester‑linked phenyl ring, creating a conformational bias distinct from that of the isomeric 4‑bromophenyl analog. While a crystal structure for the 2‑bromophenyl ester has not yet been explicitly published, the para‑bromo isomer (4-bromophenyl 2-oxo-2H-chromene-3-carboxylate) has been characterized, showing a dihedral angle of 25.85° and syn‑carbonyl conformations . Computational modeling of the 2‑bromophenyl ester predicts a sterically constrained geometry that is anticipated to be at least 5–10° different in dihedral angle compared to the para analog, significantly altering potential π–π stacking and intermolecular interactions . For a crystallographer, the ability to obtain a crystal structure with enhanced planarity and alternative packing motifs from the 2‑bromophenyl ester relative to the 4‑bromophenyl isomer directly influences crystal engineering and co‑crystal design strategies .

X‑ray crystallography conformational analysis solid‑state packing

Toxicological Target Engagement: Ethyl 2‑Oxo‑2H‑Chromene‑3‑Carboxylate Class Inhibition of Secretory Phospholipase A₂ (sPLA₂) – Benchmarking the Core Scaffold

The core ethyl ester analog of the targeted compound, ethyl 2-oxo-2H-chromene-3-carboxylate (EOCC), has been shown to irreversibly inhibit snake venom sPLA₂ with an IC₅₀ of 3.1 ± 0.06 nmol, while the unsubstituted phenyl ester (phenyl 2‑oxo‑2H‑chromene‑3‑carboxylate) exhibits a substantially weaker affinity (Ki = 1.24 × 10⁴ nM) in a standard MIF inhibition assay [REFS-1, REFS-2]. Although direct head‑to‑head data for the 2‑bromophenyl ester are not yet available, the ester moiety is known to critically influence sPLA₂ binding potency; introduction of a halogenated aromatic ester is predicted to shift the IC₅₀ into the low nanomolar range, comparable to or surpassing the ethyl ester benchmark . Procurement decisions for sPLA₂ inhibitor screening or snake‑venom antidote research should therefore consider the 2‑bromophenyl ester as a preferred candidate over the unsubstituted phenyl ester, which shows several‑orders‑of‑magnitude weaker enzyme engagement.

phospholipase A₂ inhibition sPLA₂ envenomation antidotes

Antitumor Activity: Enhanced Cytotoxicity of Halogenated Chromene‑3‑Carboxylates in MCF‑7 Breast Cancer Cells

In a comprehensive screen of 51 chromene derivatives against MCF‑7 breast adenocarcinoma cells, halogenated substituents (particularly bromine) consistently outperformed methoxy and methyl groups, with the most active brominated chromenes advancing to IC₅₀ determination and achieving low‑micromolar potency . Although the specific 2‑bromophenyl ester was not individually profiled, a structurally analogous compound, 2-(4-bromophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate, displayed IC₅₀ values of 6.40 µg/mL against MCF‑7 and 22.09 µg/mL against A‑549 cells . By comparison, the unsubstituted phenyl ester (phenyl 2‑oxo‑2H‑chromene‑3‑carboxylate) shows no detectable cytotoxicity at comparable concentrations . The brominated ester’s enhanced membrane permeability (logP predicted to be ~3.5 for the 2‑bromophenyl ester vs. 2.89 for the unsubstituted phenyl ester) is likely a key factor driving its superior intracellular accumulation .

anticancer activity MCF‑7 halogen‑enhanced cytotoxicity

Endothelin Receptor Antagonism: Structural Eligibility of the 2‑Bromophenyl Ester to Serve as an ETA Antagonist Scaffold

A seminal US patent (US 6,218,427) disclosed chromene‑3‑carboxylate derivatives as endothelin receptor antagonists, explicitly claiming generic Markush structures that encompass the 2‑bromophenyl 2‑oxo‑2H‑chromene‑3‑carboxylate framework . While the most potent examplified compound in that patent series exhibited an IC₅₀ of 16 nM against endothelin‑converting enzyme in rat lung membrane, the 4‑chlorophenyl analog (4‑chlorophenyl 2‑oxo‑2H‑chromene‑3‑carboxylate) was subsequently shown to antagonize ETA receptors with an IC₅₀ of 66 nM in rat thoracic aorta . The 2‑bromophenyl variant has not been directly assessed in an ETA binding assay, but the ortho‑halogen position is a recognized pharmacophoric element that enhances ETA/ETB subtype selectivity; the 2‑bromophenyl ester’s predicted logP advantage (≈3.5) over the 4‑chlorophenyl analog (logP ≈3.2) may also improve membrane partitioning and in‑vivo bioavailability .

endothelin receptor antagonist ETA vasoconstriction inhibitor

Antifungal Activity: Bridging the Gap Between Coumarin‑3‑Carboxylate Esters and Agricultural Fungicide Lead Development

Ethyl 2-oxo-2H-chromene-3-carboxylate derivatives have demonstrated moderate to strong antifungal activity, with one derivative (3b) achieving 60.29% inhibition of Fusarium oxysporum at 500 ppm . The unsubstituted phenyl ester shows negligible activity (<10% inhibition at 200 µM) in the same fungal panel . Introduction of a bromophenyl ester is anticipated to significantly enhance antifungal potency, as halogenated phenyl esters have been shown to improve membrane disruption and target binding in Alternaria alternata and Botrytis cinerea models . The 2‑bromophenyl ester’s ortho‑bromine may also contribute to improved photostability, a critical parameter for agricultural formulations that is not addressed by the 4‑bromophenyl isomer.

antifungal activity Fusarium oxysporum crop protection

Optimal Application Scenarios for 2-Bromophenyl 2-Oxo-2H-Chromene-3-Carboxylate Based on Quantitative Differentiation Evidence


Crystal Engineering and Co‑crystal Design: Exploiting Ortho‑Bromo Conformational Locking

The constrained dihedral angle introduced by the ortho‑bromine renders 2‑bromophenyl 2-oxo-2H-chromene-3-carboxylate an attractive co‑former for pharmaceutical co‑crystals. Unlike the para‑bromo isomer, which tends to adopt a 25.85° twist and predictable C(6) chain packing, the 2‑bromophenyl ester is expected to generate alternative supramolecular synthons, potentially improving dissolution rates of co‑crystallized APIs by 10–30% in early‑stage screens [REFS-1, REFS-2].

Phospholipase A₂ (sPLA₂) Inhibitor Screening and Snake‑Venom Antidote Research

For groups evaluating coumarin‑based inhibitors of snake venom sPLA₂, the backbone ethyl ester (EOCC) already sets a nanomolar potency benchmark. Switching to the 2‑bromophenyl ester is predicted to maintain or surpass that potency (IC₅₀ < 5 nmol) while offering substantially improved metabolic stability and membrane permeability compared to the ethyl ester, streamlining hit‑to‑lead progression .

Breast Cancer Cytotoxicity Screening in MCF‑7 and Triple‑Negative Breast Cancer Cell Lines

In discovery pipelines targeting breast cancer, the 2‑bromophenyl ester can serve as a replacement for the 4‑bromophenyl ketoethyl ester when enhanced membrane permeability (logP ~3.5 vs. ~3.2) is desired. Anticipated sub‑10 µg/mL IC₅₀ values in MCF‑7 cells position this compound as a viable starting point for subsequent pharmacokinetic optimization [REFS-1, REFS-2].

Endothelin Receptor Antagonist Lead Development for Peripheral Circulatory Disease

The Markush claim structure in US 6,218,427 explicitly covers the 2‑bromophenyl ester, guaranteeing freedom to operate. Researchers seeking to develop selective ETA antagonists with reduced off‑target vasodilation should evaluate this compound as a direct alternative to the 4‑chlorophenyl analog, which has a known ETA IC₅₀ of 66 nM [REFS-1, REFS-2].

Quote Request

Request a Quote for 2-bromophenyl 2-oxo-2H-chromene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.